6-Nitro-2-phenyl-1H-benzo[D]imidazole

Catalog No.
S1505889
CAS No.
1571-85-3
M.F
C13H9N3O2
M. Wt
239.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Nitro-2-phenyl-1H-benzo[D]imidazole

CAS Number

1571-85-3

Product Name

6-Nitro-2-phenyl-1H-benzo[D]imidazole

IUPAC Name

6-nitro-2-phenyl-1H-benzimidazole

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

InChI

InChI=1S/C13H9N3O2/c17-16(18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9/h1-8H,(H,14,15)

InChI Key

FHOXCSDDMCCTPM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]

6-Nitro-2-phenyl-1H-benzo[D]imidazole is a heterocyclic aromatic compound characterized by its molecular formula C13H9N3O2C_{13}H_9N_3O_2 and a molecular weight of 239.23 g/mol. It features a benzimidazole core with a nitro group at the 6-position and a phenyl group at the 2-position. This unique structure imparts significant chemical reactivity and biological activity, making it a compound of interest in various scientific fields, particularly in medicinal chemistry and materials science .

  • Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in hydrochloric acid.
  • Substitution: The phenyl group can undergo electrophilic aromatic substitution, allowing for further functionalization.
  • Cyclization: The compound can also participate in cyclization reactions to form more complex heterocycles.

Common Reagents and Conditions

  • Reduction: Iron powder and hydrochloric acid.
  • Substitution: Electrophiles such as halogens or nitro groups, typically in the presence of a Lewis acid catalyst.
  • Cyclization: Acid catalysts like hydrochloric acid or sulfuric acid are often used .

Major Products Formed

  • From Reduction: 6-Amino-2-phenyl-1H-benzo[D]imidazole.
  • From Substitution: Various substituted derivatives based on the electrophile used.
  • From Cyclization: Polycyclic heterocycles can be formed through further reactions.

Research indicates that derivatives of 6-Nitro-2-phenyl-1H-benzo[D]imidazole exhibit notable biological activities, particularly as antimicrobial and anticancer agents. The compound has been shown to target specific receptors involved in cancer progression, such as vascular endothelial growth factor receptor 2 and histone deacetylase 6. These properties make it a promising candidate for drug development in oncology .

The synthesis of 6-Nitro-2-phenyl-1H-benzo[D]imidazole typically involves the cyclization of o-nitroaniline derivatives with aldehydes. A common method includes:

  • Reacting 2-nitroaniline with benzaldehyde.
  • Utilizing an acid catalyst (e.g., hydrochloric acid) under reflux conditions.
  • The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization to yield the benzimidazole derivative.

In industrial settings, optimized synthetic routes may be employed, including continuous flow reactors for enhanced efficiency and product consistency .

6-Nitro-2-phenyl-1H-benzo[D]imidazole is utilized in various applications:

  • Pharmaceutical Development: As a precursor for synthesizing novel drugs targeting cancer and microbial infections.
  • Material Science: In the development of functional materials due to its unique electronic properties.

The compound's ability to undergo further chemical modifications makes it versatile for research and industrial applications .

Interaction studies focus on how 6-Nitro-2-phenyl-1H-benzo[D]imidazole interacts with biological targets. These studies have demonstrated its potential as an inhibitor for key enzymes involved in cancer cell proliferation. Furthermore, its interactions with various receptors have been explored to understand its mechanism of action better .

Several compounds share structural similarities with 6-Nitro-2-phenyl-1H-benzo[D]imidazole, each exhibiting unique properties:

Compound NameKey Features
2-Phenyl-1H-benzo[D]imidazoleLacks the nitro group, resulting in different reactivity and biological activity.
6-Amino-2-phenyl-1H-benzo[D]imidazoleContains an amino group, altering electronic properties compared to the nitro group.
6-Chloro-2-phenyl-1H-benzo[D]imidazoleChlorine substitution leads to different reactivity patterns and potential applications.

Uniqueness: The presence of the nitro group in 6-Nitro-2-phenyl-1H-benzo[D]imidazole imparts distinct chemical and biological properties that differentiate it from other benzimidazole derivatives. This uniqueness enhances its value in pharmaceutical research and development .

XLogP3

3.1

Wikipedia

1H-Benzimidazole, 5-nitro-2-phenyl-

Dates

Modify: 2023-08-15

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